2'-Deoxy-3'-deoxy-3'-fluoro-5'-O-(4-phenylbenzoyl)-thymidine
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Overview
Description
2’-Deoxy-3’-deoxy-3’-fluoro-5’-O-(4-phenylbenzoyl)-thymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The modification at the 3’ position with a fluorine atom and the addition of a 4-phenylbenzoyl group at the 5’ position make this compound unique. These modifications can potentially alter its biological activity and stability, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3’-deoxy-3’-fluoro-5’-O-(4-phenylbenzoyl)-thymidine typically involves multiple steps:
Starting Material: The synthesis begins with thymidine as the starting material.
Fluorination: The 3’ hydroxyl group of thymidine is replaced with a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Protection: The 5’ hydroxyl group is protected using a suitable protecting group, such as a silyl ether, to prevent unwanted reactions during the fluorination step.
Deprotection and Benzoylation: After fluorination, the protecting group is removed, and the 5’ hydroxyl group is then benzoylated using 4-phenylbenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-3’-deoxy-3’-fluoro-5’-O-(4-phenylbenzoyl)-thymidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond in the 4-phenylbenzoyl group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions at the 3’ position.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis of the ester bond.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products would depend on the nucleophile used, such as azido or thiol derivatives.
Hydrolysis: The major product would be the deprotected nucleoside with a free hydroxyl group at the 5’ position.
Oxidation and Reduction: Products would vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-Deoxy-3’-deoxy-3’-fluoro-5’-O-(4-phenylbenzoyl)-thymidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: It serves as a probe to study DNA replication and repair mechanisms.
Industry: It can be used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-Deoxy-3’-deoxy-3’-fluoro-5’-O-(4-phenylbenzoyl)-thymidine involves its incorporation into DNA. The fluorine atom at the 3’ position can interfere with DNA polymerase activity, leading to chain termination during DNA synthesis. The 4-phenylbenzoyl group may enhance the compound’s stability and cellular uptake. Molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair pathways.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-3’-deoxy-3’-fluoro-thymidine: Lacks the 4-phenylbenzoyl group.
5’-O-(4-phenylbenzoyl)-thymidine: Lacks the fluorine atom at the 3’ position.
3’-Fluoro-thymidine: Lacks both the 2’-deoxy and 5’-O-(4-phenylbenzoyl) modifications.
Uniqueness
2’-Deoxy-3’-deoxy-3’-fluoro-5’-O-(4-phenylbenzoyl)-thymidine is unique due to the combination of modifications at both the 3’ and 5’ positions. This dual modification can enhance its biological activity and stability compared to similar compounds, making it a valuable tool in scientific research.
Properties
IUPAC Name |
[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-phenylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5/c1-14-12-26(23(29)25-21(14)27)20-11-18(24)19(31-20)13-30-22(28)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,12,18-20H,11,13H2,1H3,(H,25,27,29)/t18-,19+,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYDBTRNIMQKHS-XUVXKRRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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